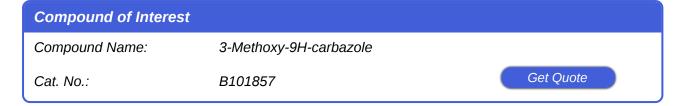


In-Depth Technical Guide to the Characterization of 3-Methoxy-9H-carbazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characterization of **3-Methoxy-9H-carbazole**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural details, spectroscopic profile, and physical properties. Detailed experimental protocols for its synthesis and characterization are provided, along with an exploration of its biological activity, specifically its role as an anti-cancer agent through the modulation of the NF-kB signaling pathway. The information is presented to support further research and development involving this versatile carbazole derivative.

Introduction

3-Methoxy-9H-carbazole is a derivative of the tricyclic aromatic heterocycle, 9H-carbazole. The introduction of a methoxy group at the 3-position significantly influences the molecule's electronic properties, solubility, and biological activity, making it a valuable building block in the synthesis of more complex, biologically active molecules and functional organic materials.[1] Its planar, electron-rich structure allows for effective interaction with biological targets, leading to its investigation in various therapeutic areas, particularly in oncology.[2] This guide serves as a centralized resource for the detailed characterization of **3-Methoxy-9H-carbazole**.



Molecular Structure and Properties

The fundamental structure of **3-Methoxy-9H-carbazole** consists of a carbazole nucleus with a methoxy (-OCH₃) group attached to the carbon at position 3. The "9H" designation indicates that the nitrogen atom at position 9 is bonded to a hydrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Methoxy-9H-carbazole** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C13H11NO	[PubChem]
Molecular Weight	197.23 g/mol	[PubChem]
IUPAC Name	3-methoxy-9H-carbazole	[PubChem]
CAS Number	18992-85-3	[PubChem]
Melting Point	138-139 °C	
Appearance	Solid	_
SMILES	COC1=CC2=C(C=C1)NC3=C C=CC=C32	[PubChem]
InChI	InChI=1S/C13H11NO/c1-15-9- 6-7-13-11(8-9)10-4-2-3-5- 12(10)14-13/h2-8,14H,1H3	[PubChem]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Methoxy-9H-carbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.



¹H NMR (Proton NMR): The proton NMR spectrum exhibits signals corresponding to the aromatic protons on the carbazole ring, the methoxy protons, and the N-H proton.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of the methoxy group.

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Assignment
Aromatic Protons	6.8 - 8.2	Multiplets	Ar-H
Methoxy Protons	3.8 - 4.0	Singlet	-OCH₃
Amine Proton	> 10.0	Broad Singlet	N-H

¹³ C NMR	Typical Chemical Shift (δ) ppm	Assignment
Aromatic Carbons	100 - 150	Ar-C
Methoxy Carbon	~55	-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **3-Methoxy-9H-carbazole** are summarized in Table 4.



Wavenumber (cm ⁻¹)	Vibrational Mode
~3400	N-H stretching
~3050	Aromatic C-H stretching
~2950, ~2850	Aliphatic C-H stretching (methoxy group)
~1600, ~1480	Aromatic C=C stretching
~1240	C-O stretching (aryl ether)
~1170	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of **3-Methoxy-9H-carbazole** shows a molecular ion peak (M⁺) at m/z 197, corresponding to its molecular weight.[2]

Synthesis of 3-Methoxy-9H-carbazole

Several synthetic routes are available for the preparation of **3-Methoxy-9H-carbazole**, with palladium-catalyzed cross-coupling reactions and Ullmann condensations being common strategies.

Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation

This method provides an efficient route to unsymmetrical carbazoles.[3]

Experimental Protocol:

- Reaction Setup: To an oven-dried reaction vessel, add the appropriate biaryl amide substrate, palladium(II) acetate (Pd(OAc)₂), and a suitable copper oxidant (e.g., Cu(OAc)₂).
- Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
- Reaction Conditions: Heat the mixture under an oxygen atmosphere at a specified temperature (e.g., 100-140 °C) for a designated time.

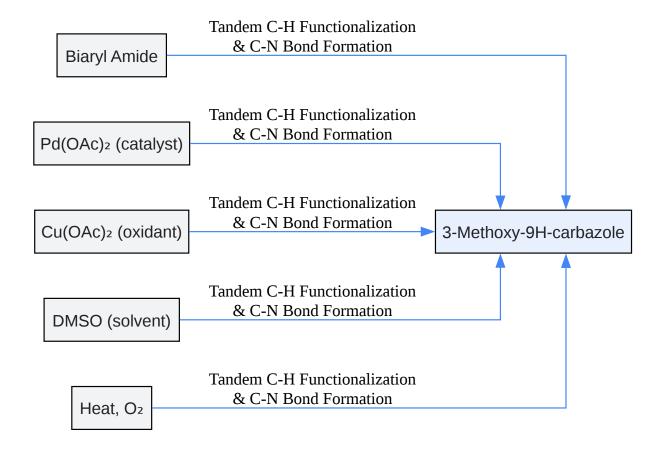
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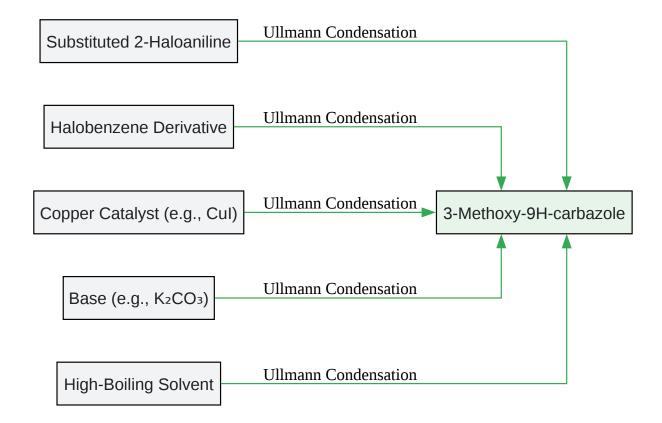


- Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The crude product is purified by column chromatography on silica gel to afford pure **3-Methoxy-9H-carbazole**.

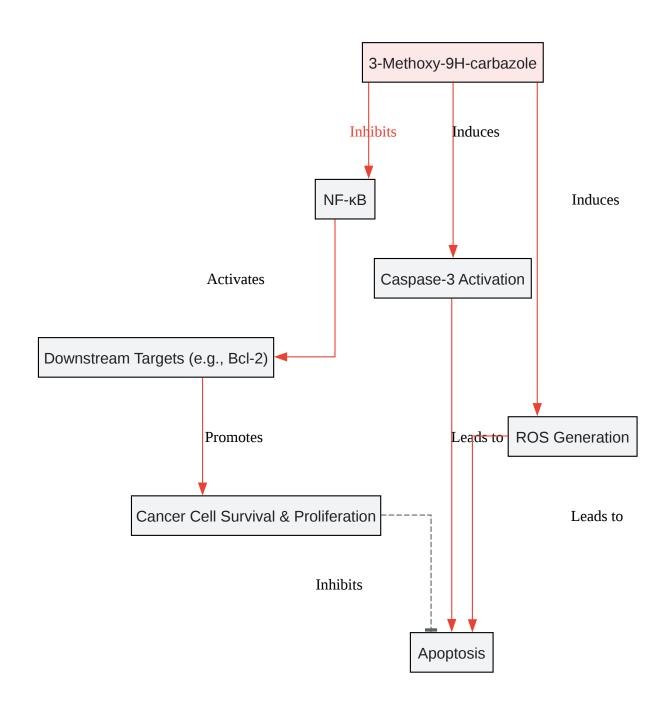












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